molecular formula C13H12O5 B12902346 (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 60404-06-0

(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B12902346
CAS No.: 60404-06-0
M. Wt: 248.23 g/mol
InChI Key: ZMHIWDGGJQNGAF-JXMROGBWSA-N
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Description

(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by its unique structure, which includes a furan ring and a dihydrofuran-3-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the condensation of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of (E)-Ethyl 5-(furan-2-ylmethylene)-2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate.

    Ethyl acetoacetate: Another precursor used in the synthesis.

    Furan-2,3-dione: An oxidation product of the compound.

Uniqueness

This compound is unique due to its combination of a furan ring and a dihydrofuran-3-carboxylate moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

60404-06-0

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl (5E)-5-(furan-2-ylmethylidene)-2-methyl-4-oxofuran-3-carboxylate

InChI

InChI=1S/C13H12O5/c1-3-16-13(15)11-8(2)18-10(12(11)14)7-9-5-4-6-17-9/h4-7H,3H2,1-2H3/b10-7+

InChI Key

ZMHIWDGGJQNGAF-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)C1=C(O/C(=C/C2=CC=CO2)/C1=O)C

Canonical SMILES

CCOC(=O)C1=C(OC(=CC2=CC=CO2)C1=O)C

Origin of Product

United States

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